molecular formula C6H5BrClN B1265746 4-Bromo-3-chloroaniline CAS No. 21402-26-6

4-Bromo-3-chloroaniline

Cat. No. B1265746
CAS RN: 21402-26-6
M. Wt: 206.47 g/mol
InChI Key: QLYHPNUFNZJXOQ-UHFFFAOYSA-N
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Patent
US08916553B2

Procedure details

To a solution of 1-bromo-2-chloro-4-nitrobenzene (1.0 g, 4.23 mmol) in THF (7.24 mL) was added EtOH (7.24 mL) followed by ammonium chloride (0.339 g, 6.34 mmol) in water (7.23 mL, 401 mmol) and iron (0.945 g, 16.92 mmol). The reaction mixture was heated at 60° C. in a sealed tube. After 3.5 hours, the reaction mixture was allowed to cool to room temperature and the heterogeneous mixture filtered through a disposable fritted funnel. The filter cake was washed with EtOAc. The solution was concentrated to half-volume, then diluted with EtOAc (10 mL) and 1 N NaOH (10 mL). Layers were separated. Aqueous phase was extracted with EtOAc (3×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford the title compounds as a tan solid. The crude material was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7.24 mL
Type
reactant
Reaction Step One
Name
Quantity
7.24 mL
Type
solvent
Reaction Step One
Quantity
0.339 g
Type
reactant
Reaction Step Two
Name
Quantity
7.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.945 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[Cl:11].CCO.[Cl-].[NH4+].O>C1COCC1.[Fe]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[Cl:11] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Name
Quantity
7.24 mL
Type
reactant
Smiles
CCO
Name
Quantity
7.24 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.339 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
7.23 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.945 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the heterogeneous mixture filtered through a disposable fritted funnel
WASH
Type
WASH
Details
The filter cake was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to half-volume
ADDITION
Type
ADDITION
Details
diluted with EtOAc (10 mL) and 1 N NaOH (10 mL)
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
Aqueous phase was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrC1=C(C=C(N)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.